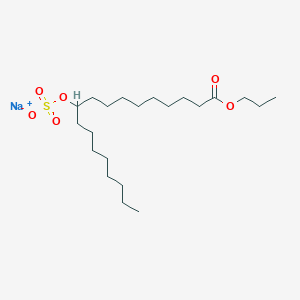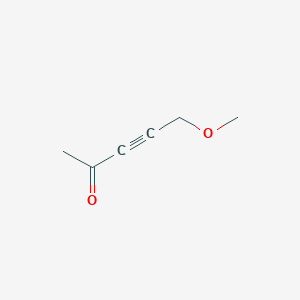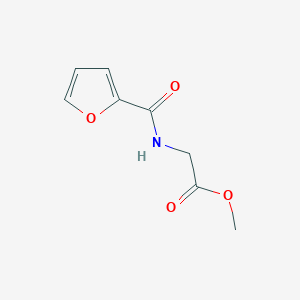
Tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten oxide can be synthesized through various methods. One common approach involves the reaction of tungsten trioxide (WO3) with tungsten metal at approximately 700°C . Another method includes the use of plasma-based one-step synthesis, which involves atmospheric glow discharge to produce this compound nanoparticles . Additionally, hydrothermal and solvothermal methods are employed to produce this compound nanoparticles, often under microwave or resistive heating .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of tungsten ores, such as scheelite or wolframite, followed by oxidation processes to obtain the desired oxide form. The specific conditions and reagents used can vary depending on the desired purity and particle size of the final product.
Chemical Reactions Analysis
Types of Reactions: Tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to lower oxidation states of tungsten or further oxidized to tungsten trioxide (WO3) .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen for reduction processes and oxygen or air for oxidation reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations.
Major Products: The major products formed from reactions involving this compound include other tungsten oxides with different stoichiometries, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). These products have distinct properties and applications in various fields.
Scientific Research Applications
Tungsten oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biology and Medicine: this compound nanoparticles have been explored for their potential use in photothermal therapy for cancer treatment due to their ability to absorb near-infrared light and convert it into heat.
Industry: this compound is used in the production of electrochromic devices, such as smart windows, which can change their transparency in response to an electric voltage.
Mechanism of Action
Tungsten oxide can be compared with other tungsten oxides, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). While all these compounds share some common properties, this compound (W2O5) is unique due to its specific stoichiometry and blue color . Tungsten trioxide (WO3) is known for its yellow color and is the ultimate oxidation product of tungsten compounds . Tungsten dioxide (WO2) has a bronze color and different structural properties .
Comparison with Similar Compounds
- Tungsten trioxide (WO3)
- Tungsten dioxide (WO2)
- Tungsten (IV) oxide (WO2)
- Tungsten (VI) oxide (WO3)
Properties
CAS No. |
12036-84-9 |
|---|---|
Molecular Formula |
O3W-6 |
Molecular Weight |
231.8 g/mol |
IUPAC Name |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChI Key |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
Canonical SMILES |
[O-2].[O-2].[O-2].[W] |
| 12608-26-3 39318-18-8 |
|
physical_description |
DryPowde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
